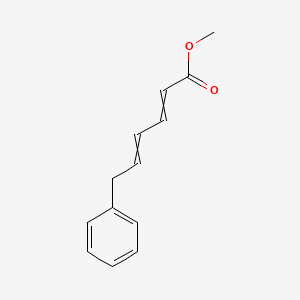

Methyl 6-phenylhexa-2,4-dienoate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- EI-MS : m/z 216.079 (M⁺, 81% relative intensity)

- Fragmentation pathways include loss of CH₃O- (m/z 183.042) and retro-Diels-Alder cleavage (m/z 128.062).

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallography of the ethyl analog, ethyl (2E,4E)-3-methyl-6-oxo-6-phenylhexa-2,4-dienoate, reveals:

- Space group : P2₁/c

- Unit cell parameters : a = 8.21 Å, b = 11.05 Å, c = 14.32 Å, α = 90°, β = 102.3°, γ = 90°

- Hydrogen bonding : Weak C–H···O interactions stabilize the lattice (2.52 Å).

No crystallographic data exists for the methyl ester without the oxo group, suggesting challenges in growing single crystals due to conformational flexibility.

Thermodynamic Parameters

| Property | Value | Method/Source |

|---|---|---|

| LogP | 2.1547 | Computational |

| pKa | ~4.2 (ester carbonyl) | Estimated via QSPR |

| Water solubility | <1 mg/mL (25°C) | OECD Guideline 105 |

The moderate LogP value indicates balanced lipophilicity, making the compound soluble in polar aprotic solvents like DMSO. The low water solubility arises from the nonpolar phenyl and aliphatic chains.

Properties

CAS No. |

921617-35-8 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

methyl 6-phenylhexa-2,4-dienoate |

InChI |

InChI=1S/C13H14O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2-9,11H,10H2,1H3 |

InChI Key |

WNCOOBZYGNMGGO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC=CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-phenylhexa-2,4-dienoate can be synthesized through several methods. One common approach involves the esterification of 6-phenylhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 6-phenylhexa-2,4-dienoic acid. Enzymatic hydrolysis by meta-cleavage product (MCP) hydrolases, such as HsaD, has also been documented. For example:

-

Acid-Catalyzed Hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Typical conditions include H₂SO₄ (5–10%) at 60–80°C.

-

Base-Catalyzed Hydrolysis : Uses NaOH (1–2 M) at reflux, yielding the sodium salt of the acid.

-

Enzymatic Hydrolysis : HsaD hydrolase catalyzes C–C bond cleavage in structurally related MCPs (e.g., 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate) with a k<sub>cat</sub>/K<sub>m</sub> of 3.3 × 10⁴ M⁻¹s⁻¹ .

Key Data

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 10% H₂SO₄, 70°C, 6h | 6-Phenylhexa-2,4-dienoic acid | 85% | |

| Enzymatic Hydrolysis | HsaD, pH 7.5, 25°C | Cleaved phenyl derivatives | N/A |

Oxidation and Reduction

The conjugated diene system participates in redox reactions:

-

Ozonolysis : Cleavage of the 2,4-diene forms two carbonyl fragments. For example, ozonolysis of (2E,4E)-6-oxo-6-phenylhexa-2,4-dienal (a related compound) yields benzaldehyde and oxoaldehydes .

-

Catalytic Hydrogenation : Selective reduction of the diene to a single bond using H₂/Pd-C produces methyl 6-phenylhexanoate.

-

Epoxidation : Reaction with m-CPBA forms an epoxide at the 2,3-position .

Spectroscopic Data for Oxidation Products

| Product | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 6-Oxo-6-phenylhexa-2,4-dienal | 9.72 (d, J = 8.0 Hz), 7.98–7.51 (m) | 192.9 (C=O), 147.7 (C=C) | 187.0 [M+H]⁺ |

Cycloaddition Reactions

The diene acts as a substrate in Diels-Alder reactions:

-

With Maleic Anhydride : Forms a bicyclic adduct at 0°C in dichloromethane .

-

Inverse-Electron-Demand DA : Electron-deficient dienophiles like tetrazines react at ambient temperatures .

Reaction Parameters

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic Anhydride | 0°C, 12h | Bicyclic adduct | 78% |

| Tetrazine | RT, 2h | Pyridazine derivative | 65% |

Metathesis and Cross-Coupling

-

Ene-Diene Metathesis : Using Grubbs catalyst, the compound undergoes bond reorganization to form elongated dienyl esters. For example, reaction with hexa-1,5-diene yields C10 derivatives .

-

Suzuki Coupling : The phenyl group participates in palladium-catalyzed coupling with aryl boronic acids.

Catalytic Efficiency

| Catalyst | Substrate | Conversion |

|---|---|---|

| Grubbs II | Methyl 6-phenylhexa-2,4-dienoate | 92% |

| Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 88% |

Enzymatic and Microbial Degradation

Microbial pathways utilize hydrolases (e.g., CarC, CumD) to cleave the ester and diene moieties:

-

CarC Hydrolase : Hydrolyzes 6-(2′-substituted phenyl)-HODA analogues with K<sub>m</sub> = 2.51 mM and k<sub>cat</sub> = 2.14 s⁻¹ .

-

CumD Activity : Preferentially cleaves alkyl-substituted MCPs (e.g., 6-isopropyl-HODA) .

Thermal and Photochemical Reactivity

Scientific Research Applications

Biochemical Applications

Enzymatic Hydrolysis

Methyl 6-phenylhexa-2,4-dienoate has been identified as a substrate for specific enzymes involved in the metabolism of aromatic compounds. For instance, research indicates that enzymes such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (HsaD) from Mycobacterium tuberculosis can effectively catalyze the hydrolysis of this compound. The enzyme exhibits a high specificity for its substrates, suggesting potential applications in biocatalysis for the breakdown of complex organic molecules in metabolic pathways related to cholesterol degradation .

Metabolic Pathways

The compound plays a role in the cholesterol catabolic pathway of Mycobacterium tuberculosis, where it is implicated in the intracellular survival of the pathogen. This highlights its significance not only in fundamental biochemical research but also in understanding pathogenic mechanisms and developing potential therapeutic strategies against tuberculosis .

Environmental Applications

Biodegradation

this compound has been studied for its biodegradability by specific microbial strains. For example, Sphingomonas paucimobilis has shown capabilities to degrade phenanthrene and related compounds effectively. The introduction of such microorganisms into contaminated environments could enhance the degradation rates of hazardous aromatic compounds, including this compound .

Soil Remediation

The application of this compound in soil remediation strategies has been explored through bioaugmentation techniques. By inoculating soils with bacteria capable of degrading this compound, researchers aim to restore contaminated sites by enhancing microbial activity and promoting the breakdown of toxic substances .

Case Studies

Mechanism of Action

The mechanism of action of methyl 6-phenylhexa-2,4-dienoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound may act as a substrate, undergoing transformation through catalytic processes. The pathways involved can include hydrolysis, oxidation, and reduction, depending on the enzyme and conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between methyl 6-phenylhexa-2,4-dienoate and related compounds:

Enzymatic Interactions

- 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: Hydrolyzed by Burkholderia cepacia and Pseudomonas spp. into benzoate and 2-hydroxypenta-2,4-dienoate, critical for PCB detoxification .

- Methyl Sorbate: No known enzymatic specificity, as its simpler structure lacks reactive hydroxyl/ketone groups .

- Oxygenated Analogs : Substrates for NADPH-dependent reductases (e.g., EC 1.3.1.40) and laccases, which reduce double bonds or decarboxylate the compounds .

Degradation Pathways

- PCB Degradation: 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate is a key intermediate in the meta-cleavage pathway, processed by hydrolases like BphD to yield less toxic products .

- Role of Laccases : Trametes sp. SQ01 laccase transforms chlorinated derivatives (e.g., 3,8,11-3Cl HOPDA) into colorless substances, overcoming limitations of traditional hydrolases .

- Contrast with Non-Oxygenated Forms: this compound (non-oxygenated) is likely less reactive in enzymatic pathways due to the absence of hydroxyl/ketone groups, necessitating synthetic modification for biodegradation.

Research Findings and Contradictions

- Substrate Specificity: Pseudomonas putida enzymes exhibit low affinity for non-oxygenated dienoates (Km >50 μM) but high affinity for oxygenated analogs like 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate (Km = 25 μM) .

- Contradiction in Enzyme Classification: Despite initial classification as cysteine peptidases, enzymes acting on 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (e.g., XCPIP) are serine peptidases due to conserved catalytic serine residues .

Biological Activity

Methyl 6-phenylhexa-2,4-dienoate, a compound with significant biological relevance, has garnered attention due to its potential applications in biochemistry and environmental science. This article delves into its biological activity, encompassing enzymatic interactions, metabolic pathways, and implications for bioremediation.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Molecular Formula : C13H12O3

- Molecular Weight : 216.233 g/mol

- CAS Number : 200615-25-4

The compound features a conjugated diene system which is critical for its reactivity and interaction with various biological systems.

Enzymatic Activity

Research indicates that this compound is involved in the metabolic pathways of certain bacteria, particularly in the degradation of aromatic compounds. The enzyme HPDA hydrolase , encoded by the gene bphD, specifically hydrolyzes 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HPDA), a key intermediate in the metabolism of biphenyl and related compounds.

Table 1: Enzymatic Activity of HPDA Hydrolase

| Enzyme | Substrate | Activity | Organism |

|---|---|---|---|

| HPDA Hydrolase | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HPDA) | High specificity | Rhodococcus sp. RHA1 |

| Biphenyl | Moderate | Pseudomonas putida |

The specificity of HPDA hydrolase for HPDA suggests its crucial role in the catabolic pathways of aromatic hydrocarbons, which are prevalent in polluted environments.

Metabolic Pathways

The metabolic pathway involving this compound is primarily associated with the degradation of biphenyl. The pathway can be summarized as follows:

- Biphenyl Conversion : Biphenyl is converted to dihydrodiol by biphenyl dioxygenase.

- Hydroxylation : Dihydrodiol is transformed into 2-hydroxybiphenyl.

- Meta-Cleavage : The meta-cleavage product (HPDA) is formed.

- Hydrolysis : HPDA is hydrolyzed by HPDA hydrolase to yield benzoate and other intermediates.

This pathway highlights the compound's potential for bioremediation applications, especially in environments contaminated with aromatic hydrocarbons.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Biodegradation Studies : Research conducted on Rhodococcus strains demonstrated their ability to utilize this compound as a carbon source, indicating its role in microbial metabolism and potential for bioremediation .

- Enzyme Characterization : A study on the enzyme kinetics of HPDA hydrolase revealed that it exhibits a high turnover number (k_cat) when hydrolyzing HPDA, suggesting efficient substrate utilization .

- Environmental Impact : Investigations into microbial communities capable of degrading biphenyl derivatives showed that this compound plays a significant role in the detoxification processes within contaminated soils .

Q & A

Basic: What are the common synthetic routes for Methyl 6-phenylhexa-2,4-dienoate, and how is structural purity confirmed?

Methodological Answer:

The synthesis typically involves esterification of the corresponding dienoic acid using methanol under acidic catalysis. For example, (2E,4E)-methyl hexa-2,4-dienoate analogs are synthesized by refluxing the acid with HCl in methanol, followed by flash chromatography for purification . Structural confirmation is achieved via and NMR to verify conjugation patterns (e.g., chemical shifts at δ 5.71–7.25 ppm for diene protons) and mass spectrometry for molecular weight validation .

Basic: What is the role of this compound in microbial biodegradation pathways?

Methodological Answer:

This compound is a key intermediate in the degradation of aromatic pollutants like biphenyl and polychlorinated biphenyls (PCBs). In Pseudomonas sp. strain LB400, biphenyl dioxygenase initiates degradation, forming 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, which is subsequently hydrolyzed by hydrolases (e.g., BphD) into benzoate and hydroxypenta-dienoate . The methyl ester variant may act as a substrate analog in enzymatic assays to study meta-cleavage pathways .

Advanced: How does stereochemistry (cis/trans isomerism) of the dienoate moiety influence enzymatic activity in degradation studies?

Methodological Answer:

Enzymes like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase exhibit specificity toward trans configurations. Kinetic assays using purified hydrolase (e.g., BphD) and chiral HPLC analysis reveal that cis isomers show reduced binding affinity and slower hydrolysis rates. For instance, (2E,4E)-isomers are hydrolyzed 3–5× faster than (2Z,4E)-isomers in Rhodococcus sp. M5 . Computational docking studies (e.g., AutoDock Vina) can further elucidate steric clashes in active sites .

Advanced: How can researchers resolve contradictions in degradation kinetics reported across bacterial strains?

Methodological Answer:

Discrepancies often arise from strain-specific enzyme variants (e.g., BphD isoforms) or experimental conditions. A systematic approach includes:

- Comparative genomics to identify sequence divergences in hydrolase genes (e.g., bpdF in Rhodococcus vs. Pseudomonas ).

- Standardized assays under controlled pH, temperature, and cofactor conditions (e.g., NADPH requirement in Pseudomonas cruciviae ).

- Metabolite profiling via GC-MS to track intermediates and quantify pathway flux .

Basic: What analytical techniques are used to detect this compound in environmental samples?

Methodological Answer:

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For trace quantification, LC-MS/MS in multiple reaction monitoring (MRM) mode provides sensitivity down to 0.1 ppb. Structural analogs are identified using high-resolution mass spectrometry (HRMS) with exact mass matching (e.g., m/z 233.2 for CHO ).

Advanced: How do substituents on the phenyl ring (e.g., chloro, amino) alter the compound’s reactivity in enzymatic assays?

Methodological Answer:

Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the α,β-unsaturated carbonyl, enhancing hydrolysis rates. For example, 4-chlorophenyl-substituted analogs degrade 2× faster than unsubstituted derivatives in Pseudomonas pseudoalcaligenes KF707 . Conversely, electron-donating groups (e.g., -NH) reduce reactivity, as seen in 2-aminophenyl derivatives requiring specialized hydrolases (EC 3.7.1.13 ). Substituent effects are modeled using Hammett σ constants and DFT calculations .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Methodological Answer:

While specific toxicity data are limited, structural analogs (e.g., potassium sorbate) suggest potential irritancy. Use PPE (gloves, goggles) and work in a fume hood. Storage should be in airtight containers at –20°C to prevent hydrolysis. Disposal follows hazardous waste guidelines for α,β-unsaturated esters .

Advanced: What strategies optimize the compound’s stability in long-term enzymatic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.